molecular formula C10H8ClNO B14883255 2-(4-(Cyanomethyl)phenyl)acetyl chloride

2-(4-(Cyanomethyl)phenyl)acetyl chloride

Cat. No.: B14883255
M. Wt: 193.63 g/mol
InChI Key: ZIAYBIZHSQJIEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(Cyanomethyl)phenyl)acetyl chloride is a specialized organic compound with the molecular formula C9H6ClNO and a molecular weight of 179.60 g/mol . It is characterized by the presence of both a reactive acyl chloride group (-COCl) and a cyanomethyl substituent on the phenyl ring. This unique structure makes it a valuable bifunctional building block in synthetic organic chemistry, particularly for the pharmaceutical industry where it serves as a critical intermediate in the design and synthesis of more complex active pharmaceutical ingredients (APIs) . The acyl chloride moiety is highly electrophilic, making the compound an excellent substrate for nucleophilic acyl substitution reactions, including the formation of amides and esters. Concurrently, the cyanomethyl group offers a versatile chemical handle that can be further functionalized, for example, by reduction to an amine or hydrolysis to a carboxylic acid. This allows researchers to efficiently construct complex molecular architectures from a single, multifunctional precursor. Suppliers specializing in this compound, such as MolCore, typically offer it with a high purity level, often NLT (Not Less Than) 97%, ensuring consistency and reliability in research applications . Applications and Research Value: The primary application of this compound is as a key intermediate in medicinal chemistry. Its structure is reminiscent of phenacyl chloride derivatives, which are well-documented as useful scaffolds in organic synthesis . Researchers utilize this compound to incorporate the 2-(4-cyanophenyl)acetyl fragment into target molecules, a structure that may be of interest in developing compounds for various therapeutic areas. Its value lies in its ability to rapidly introduce multiple points of diversity into a molecule in a single step, accelerating the drug discovery process. Intended Use and Handling: this compound is intended for use by qualified researchers in a laboratory setting. It is classified as "For Research Use Only" and is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. As with many acid chlorides, this compound is likely moisture-sensitive and should be handled under an inert atmosphere, using appropriate personal protective equipment to ensure safety.

Properties

Molecular Formula

C10H8ClNO

Molecular Weight

193.63 g/mol

IUPAC Name

2-[4-(cyanomethyl)phenyl]acetyl chloride

InChI

InChI=1S/C10H8ClNO/c11-10(13)7-9-3-1-8(2-4-9)5-6-12/h1-4H,5,7H2

InChI Key

ZIAYBIZHSQJIEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC#N)CC(=O)Cl

Origin of Product

United States

Preparation Methods

Four-Step Synthesis from p-Xylene

The most widely documented method involves sequential chloromethylation, cyanidation, hydrolysis, and acyl chlorination starting from p-xylene (Fig. 1).

Step 1: Chloromethylation
p-Xylene reacts with formaldehyde in hydrochloric acid catalyzed by phase transfer catalysts (e.g., tetrabutylammonium bromide) to yield 2,5-dimethylbenzyl chloride.
Conditions : 80°C for 10 hours.
Key Advantage : p-Xylene acts as both reactant and solvent, minimizing purification steps.

Step 2: Cyanidation
The chlorinated intermediate reacts with sodium cyanide in aqueous solution under alkaline conditions to form 2,5-dimethylbenzyl acetonitrile.
Catalyst : Crown ethers (e.g., 18-crown-6).
Yield : >90% (GC purity).

Step 3: Hydrolysis
The nitrile group is hydrolyzed to a carboxylic acid using concentrated sulfuric acid at 120–130°C.
Solvent : p-Xylene (recycled from previous steps).

Step 4: Acyl Chlorination
The carboxylic acid is treated with thionyl chloride (SOCl₂) under reflux to form the target acyl chloride.
Conditions : 60–70°C for 10 hours.
Yield : 73.6–76.6% (over four steps).

Alternative Route via Ethyl Cyanoacetate

A shorter pathway employs ethyl cyanoacetate and m-methoxyaniline as starting materials (Fig. 2).

Step 1: Acylation
m-Methoxyaniline reacts with ethyl cyanoacetate at 120–200°C to form an intermediate amide.
Solvent : Ethyl cyanoacetate (excess acts as solvent).

Step 2: Chlorination
The amide undergoes chlorination with chlorine gas in ethyl acetate or 1,2-dichloroethane.
Conditions : -20°C to 20°C, 2–6 hours.
Yield : 70–76% (crude product).

Optimization and Industrial-Scale Considerations

Catalyst Selection

  • Phase transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates in chloromethylation and cyanidation steps.
  • Crown ethers enhance cyanide ion nucleophilicity, reducing side reactions.

Solvent Recycling

p-Xylene is reused across multiple steps, lowering raw material costs and waste generation.

Comparative Analysis of Methods

Parameter p-Xylene Route Ethyl Cyanoacetate Route
Steps 4 2
Overall Yield 73.6–76.6% 70–76%
Key Reagents SOCl₂, NaCN Cl₂, ethyl cyanoacetate
Solvent Recycling Yes (p-xylene) Limited
Industrial Scalability High Moderate

Recent Advances and Modifications

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times in hydrolysis and acyl chlorination steps, improving energy efficiency.

Green Chemistry Approaches

  • Biocatalytic cyanidation using nitrile hydratase enzymes minimizes sodium cyanide usage.
  • Ionic liquid solvents replace volatile organic compounds in chlorination steps.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Cyanomethyl)phenyl)acetyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The acetyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

    Hydrolysis: In the presence of water, the acetyl chloride group can hydrolyze to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in the presence of a base (e.g., pyridine) to neutralize the HCl formed.

    Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are used. These reactions often require a catalyst such as aluminum chloride (AlCl3).

    Hydrolysis: The reaction with water can be carried out under acidic or basic conditions to yield the corresponding carboxylic acid.

Major Products Formed

    Nucleophilic Substitution: Products include substituted amides, esters, and thioesters.

    Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, and halogenated derivatives of the aromatic ring.

    Hydrolysis: The major product is 2-(4-(Cyanomethyl)phenyl)acetic acid.

Scientific Research Applications

2-(4-(Cyanomethyl)phenyl)acetyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It can be used to modify biomolecules, such as proteins and peptides, through acylation reactions.

    Medicine: It is a precursor in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-(4-(Cyanomethyl)phenyl)acetyl chloride involves its reactivity as an acylating agent. The acetyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is utilized in the modification of molecules, where the acetyl group is transferred to the target molecule, resulting in the formation of an acylated product.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

The reactivity and stability of arylacetyl chlorides are heavily influenced by substituents on the phenyl ring. Below is a comparative analysis of key analogs:

4-(Trifluoromethyl)phenylacetyl Chloride
  • Structure : Phenyl ring with a –CF3 group at the para position.
  • Reactivity: The strong electron-withdrawing nature of –CF3 increases the electrophilicity of the carbonyl carbon, making it more reactive toward nucleophiles (e.g., amines, alcohols) compared to the cyanomethyl analog. This is corroborated by its use in prodrug synthesis for controlled carbon monoxide (CO) release .
2-Chloro-N-(4-cyanophenyl)acetamide
  • Structure: Chloro (–Cl) substituent on the acetyl group and a cyano (–CN) group on the phenyl ring.
  • Reactivity: The –Cl atom in the acetamide group allows for nucleophilic substitution reactions, while the –CN group stabilizes the aromatic ring via resonance. This dual functionality enables applications in synthesizing bioactive molecules (e.g., quinoline derivatives) .
  • Stability : The amide group (–CONH–) reduces hydrolysis susceptibility compared to acyl chlorides but limits reactivity in acylation reactions.
2-(4-Chlorophenyl)acetamide
  • Structure : –Cl substituent at the para position of phenylacetamide.
  • Reactivity : The absence of an acyl chloride group renders it less reactive, though the –Cl substituent directs electrophilic substitution reactions. Its crystal structure exhibits intermolecular N–H···O hydrogen bonding, enhancing thermal stability .
  • Comparison: Unlike 2-(4-(Cyanomethyl)phenyl)acetyl chloride, this compound lacks the electrophilic acyl chloride moiety, making it unsuitable for acylation reactions but ideal for solid-state studies.

Physical and Spectral Properties

The following table summarizes available data for this compound and analogs:

Compound Molecular Formula Molecular Weight Melting Point (°C) Key Spectral Data (NMR/LCMS)
This compound C10H8ClNO 193.63 Not reported
4-(Trifluoromethyl)phenylacetyl chloride C9H6ClF3O 222.59 Not reported
2-Cyano-5-methylbenzenesulfonyl chloride C8H6ClNO2S 215.65 71–73
2-Chloro-N-(4-cyanophenyl)acetamide C9H7ClN2O 200.62 Not reported δ 7.65 (d, J=8.5 Hz, 2H, Ar–H), δ 4.25 (s, 2H, –CH2Cl)
2-(4-Chlorophenyl)acetamide C8H8ClNO 169.61 Not reported Crystal structure: Dihedral angle = 83.08° between acetamide and benzene

Notes:

  • The cyanomethyl group’s electron-withdrawing effect in this compound is intermediate between –CF3 and –Cl, balancing reactivity and stability.
  • Melting points for sulfonyl chloride analogs (e.g., 71–73°C for 2-Cyano-5-methylbenzenesulfonyl chloride) suggest higher crystallinity compared to acyl chlorides .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.